molecular formula C9H13BrF2O B2961907 7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane CAS No. 2490420-49-8

7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane

Cat. No.: B2961907
CAS No.: 2490420-49-8
M. Wt: 255.103
InChI Key: ALUASSWWZFBKKK-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane is a bicyclic organic compound characterized by a bridged [3.3.1]nonane scaffold. The structure includes:

  • 3-Oxa bridge: An oxygen atom at position 3, replacing a carbon atom.
  • 7-Bromomethyl substituent: A bromine-containing methyl group at position 7, offering reactivity for nucleophilic substitution or coupling reactions.
  • 9,9-Difluoro substitution: Two fluorine atoms at position 9, enhancing stability and modulating electronic properties.

This compound is of interest in medicinal chemistry and materials science due to its rigid bicyclic framework and functional handles for derivatization .

Properties

IUPAC Name

7-(bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrF2O/c10-3-6-1-7-4-13-5-8(2-6)9(7,11)12/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUASSWWZFBKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2COCC1C2(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane is a bicyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources to present a detailed analysis.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Chemical Formula : C9_9H13_{13}BrF2_2O
  • Molecular Weight : 251.10 g/mol

Research indicates that compounds similar to this compound may interact with biological systems through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It might act on neurotransmitter receptors, influencing signaling pathways in the nervous system.

Toxicity and Safety Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound. Data suggests that while certain brominated compounds can exhibit neurotoxic effects, the specific toxicity of this compound requires further investigation to establish safe usage levels.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of fluorinated bicyclic compounds. Results indicated that these compounds exhibited significant antibacterial activity against various strains of bacteria . While specific data on this compound is lacking, the fluorinated structure suggests potential efficacy against microbial pathogens.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundPotential neurotoxic effects
Anatoxin-aStrong neurotoxic effects
Fluorinated bicyclic compoundsAntimicrobial activity

Scientific Research Applications

7-(Bromomethyl)-9,9-difluoro-3-oxabicyclo[3.3.1]nonane is a bicyclic compound featuring a bromomethyl group and two fluorine atoms, belonging to the 3-oxabicyclo compound class, which is significant in organic chemistry due to their complex ring structures. The compound's applications are primarily in potential pharmaceutical uses, with ongoing research possibly leading to applications in materials science and agrochemicals.

Reactivity and Potential for Functionalization
The bromomethyl group in this compound acts as an electrophile, enabling nucleophilic substitution reactions, which highlights the compound's potential for further functionalization as a valuable intermediate in synthetic organic chemistry.

Potential Pharmaceutical Applications
Compounds similar to this compound have been studied for their biological activities, particularly in drug discovery. Interaction studies are essential to understand its mechanism of action and potential therapeutic effects, which is crucial for advancing the compound from laboratory research to clinical applications.

Structural Similarities and Biological Activity
Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesBiological Activity
9-Azabicyclo[3.3.1]nonaneContains nitrogen instead of oxygenAntimicrobial activity
2-Oxabicyclo[2.2.1]heptaneSmaller bicyclic structureNeuroprotective effects
6-Azaspiro[2.5]octaneSpirocyclic structureAntidepressant properties
8-Azabicyclo[3.2.1]octaneSimilar bicyclic frameworkAnticancer activity

Comparison with Similar Compounds

Comparison with Similar Bicyclo[3.3.1]nonane Derivatives

Structural Analogues

Compound Name Substituents/Modifications Key Features
3-Oxa-9-azabicyclo[3.3.1]nonane derivatives 9-Aza (nitrogen) + pyrazin-2-yloxy substituents Used in sulfonamide synthesis for non-opioid analgesic drug candidates .
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane 3,7-Diaza + 9,9-dimethyl High subtype selectivity for α4β2 nicotinic acetylcholine receptors (nAChRs) .
{9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-yl}methanol 7-Hydroxymethyl + 9,9-difluoro Intermediate for bromomethyl derivative synthesis; fluorines enhance metabolic stability .
3,7-Diazabicyclo[3.3.1]nonane sulfonamides 3-Sulfonamide + alkyl/aryl substituents Antiarrhythmic agents with in vivo efficacy in guinea pig models .

Physicochemical Properties

  • Crystal Packing: X-ray studies of 9,9-disubstituted diazabicyclo[3.3.1]nonanes reveal dihedral angles of ~74° between imide planes; fluorinated variants may exhibit altered supramolecular interactions due to fluorine’s van der Waals radius .

Data Tables

Table 1: Comparative Reactivity of 7-Substituted Bicyclo[3.3.1]nonanes

Position 7 Substituent Reactivity Profile Applications
Bromomethyl Nucleophilic substitution, cross-coupling Drug derivatization, bioconjugation
Hydroxymethyl Requires activation (e.g., tosylation) Intermediate synthesis
Sulfonamide Hydrogen bonding, receptor interaction Antiarrhythmics, receptor antagonists

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